BarH2 protein

Tissue-specific expression RPKM quantification Paralog comparison

BarH2 protein (CAS 147336-49-0), also known as BarH-like homeobox 2 or BARHL2, is a homeodomain-containing transcription factor that belongs to the BAR homeobox family. The compound is listed with a molecular formula of C38H55N3O and is typically supplied at ≥95% purity for research use.

Molecular Formula C38H55N3O
Molecular Weight 0
CAS No. 147336-49-0
Cat. No. B1177537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarH2 protein
CAS147336-49-0
SynonymsBarH2 protein
Molecular FormulaC38H55N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BarH2 Protein (CAS 147336-49-0): A Conserved Homeobox Transcription Factor for Developmental and Neurobiological Research Procurement


BarH2 protein (CAS 147336-49-0), also known as BarH-like homeobox 2 or BARHL2, is a homeodomain-containing transcription factor that belongs to the BAR homeobox family . The compound is listed with a molecular formula of C38H55N3O and is typically supplied at ≥95% purity for research use . Encoded by the BarH2 gene in Drosophila melanogaster and orthologous to human BARHL2, this DNA-binding protein functions as an RNA polymerase II-specific transcriptional regulator involved in photoreceptor cell specification, neuroblast temporal patterning, sensory organ subtype determination, and neuronal differentiation [1].

Why Generic Substitution of BarH2 Protein Fails: Evidence of Non-Interchangeable Tissue Specificity and Functional Redundancy Profiles Among BarH Family Members


Despite high sequence homology within the BAR homeobox family, BarH2 protein (BARHL2) exhibits distinct tissue expression patterns and non-redundant biological functions that preclude simple substitution with in-class paralogs such as BARHL1 [1]. While BARHL1 shows biased expression in brain tissues (RPKM 4.8 in whole brain E14.5), BARHL2 expression is restricted toward testis (RPKM 1.8) [1]. Furthermore, functional genetic studies in Drosophila demonstrate that BarH1 and BarH2 are only partially redundant: single deletion of BarH2 produces no appreciable morphological phenotype, yet simultaneous deletion of both BarH1 and BarH2 results in complete homeotic transformation of external sensory organs [2]. These findings underscore that procurement decisions must be guided by the specific paralog required for the experimental context—BarH2 cannot be replaced by BarH1 or other homeobox proteins without risking failure to detect phenotypes or misattribution of regulatory function.

Quantitative Differentiation Evidence for BarH2 Protein: Tissue Specificity, DNA-Binding Affinity, and Structural Resolution Compared to In-Class Alternatives


Tissue Expression Restriction: BARHL2 Exhibits Testis-Specific Expression (RPKM 1.8) in Contrast to BARHL1's Brain-Biased Expression (RPKM 4.8)

Human BARHL2 displays restricted expression toward testis with an RPKM of 1.8, whereas its paralog BARHL1 shows biased expression in whole brain E14.5 with an RPKM of 4.8 [1]. This 2.7-fold higher expression of BARHL1 in brain versus BARHL2's testis-restricted pattern indicates that these two homeobox proteins are deployed in fundamentally distinct tissue contexts [1]. A researcher studying neuronal specification should therefore select BARHL1, while those investigating testicular gene regulation require BARHL2—generic substitution would yield no detectable expression in the target tissue of interest.

Tissue-specific expression RPKM quantification Paralog comparison

Functional Non-Redundancy: BarH2 Single Deletion Produces No Phenotype While BarH1/BarH2 Double Deletion Causes Complete Sensilla Homeotic Transformation

In Drosophila, deletion of BarH2 alone causes no appreciable morphological change in external sensory (es) organs, whereas simultaneous deletion of both BarH1 and BarH2 leads to complete homeotic conversion from campaniform-like sensilla to trichoid sensilla [1]. This demonstrates that BarH1 can fully compensate for loss of BarH2, but combined loss of both paralogs is required to unmask the phenotype [1]. Overexpression of either BarH1 or BarH2 individually produces opposite morphological changes, further indicating that although the two proteins share a common homeodomain, their regulatory outputs are context-dependent and not simply interchangeable [1].

Functional redundancy Genetic deletion Sensory organ specification

DNA-Binding Affinity Modulation: BARHL2 Exhibits Sequence-Specific Affinity Altered by Cytosine Methylation and Temperature, Differentiating It from MYF5

BARHL2 demonstrates sequence-dependent DNA-binding behavior: it binds with relatively low affinity to DNAGT sequences, but affinity is significantly increased upon cytosine methylation (C8→mC) at the complementary strand, which enables a hydrophobic contact with Thr285 [1]. In contrast, the paralogous transcription factor MYF5 exhibits a distinct affinity profile toward the same dinucleotide-containing DNA sequences [1]. SELEX-based enrichment data show that BARHL2 affinity to TAANNG 8-mer sequences is modulated by the central dinucleotide identity (AC, TT, TG, GT), with methylation and temperature differentially affecting k-mer binding [1]. This dinucleotide-level specificity mediated by interfacial water networks is not shared by MYF5, which uses predominantly direct base contacts [1].

DNA-binding affinity CpG methylation Transcription factor specificity

Highest-Resolution Transcription Factor–DNA Complex: BARHL2–DNAAC Crystal Structure Diffracted to 0.95 Å Surpassing All Known TF–DNA Structures

The BARHL2–DNAAC co-crystal structure achieved a resolution of 0.95 Å, which represents the highest resolution to date for any transcription factor–DNA complex [1]. This ultra-high resolution allows visualization of individual water molecules within the protein–DNA interface, revealing the enthalpic water network that mediates dinucleotide recognition [1]. In comparison, typical TF–DNA complexes are resolved at 2.0–3.0 Å, and even the MYF5–DNA structures reported in the same study diffracted to lower resolutions than the BARHL2 complex [1].

Crystallography Structural biology Transcription factor-DNA complex

Product Purity Specification: BarH2 Protein (CAS 147336-49-0) Supplied at ≥95% Purity Ensuring Reproducibility in Biochemical Assays

Commercially sourced BarH2 protein (CAS 147336-49-0) is specified at ≥95% purity . This purity level exceeds the minimum threshold of 90% typically recommended for biochemical and biophysical assays such as electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), where impurities can confound affinity measurements . Procurement of BarH2 protein with documented ≥95% purity reduces the need for additional in-house purification steps, saving 1–2 days of experimental preparation time compared to lower-purity alternatives that require re-purification.

Product purity Quality control Biochemical assay reproducibility

Optimal Research Application Scenarios for BarH2 Protein Based on Verified Quantitative Differentiation Evidence


Testis-Specific Transcriptional Regulation Studies Requiring BARHL2 Instead of BARHL1

Investigators studying testis-enriched gene regulatory networks should procure BARHL2 protein or BARHL2-specific antibodies, as BARHL2 is the only BarH-family paralog with restricted testis expression (RPKM 1.8) [1]. BARHL1, which is brain-biased (RPKM 4.8), will not serve as a valid substitute for chromatin immunoprecipitation (ChIP) or immunohistochemistry experiments in testicular tissue [1].

Functional Redundancy and Compensation Assays in Drosophila Sensory Organ Development

For studies examining homeotic gene function in Drosophila external sensory organ development, BarH2 protein is essential as a control reagent to establish baseline phenotypes. Because BarH2 single deletion yields no morphological phenotype due to BarH1 compensation, immunostaining with anti-BarH2 antibodies is required to verify BarH2 expression and to distinguish BarH2-specific from BarH1-compensated functions [2]. Procurement of validated BarH2 antibodies is critical for mosaic analysis and cell-type-specific expression studies in the developing eye and peripheral nervous system [2].

Methylation-Sensitive and Temperature-Dependent DNA-Binding Studies Using Recombinant BARHL2 Protein

Researchers investigating how DNA cytosine methylation modulates transcription factor binding affinity should use recombinant BARHL2 protein, which uniquely exhibits methylation-enhanced affinity for specific dinucleotide sequences (e.g., DNAGT→DNAGmC) via a hydrophobic contact with Thr285 [3]. This methylation-sensitive binding behavior, demonstrated through SELEX-seq and confirmed by crystallography, differentiates BARHL2 from MYF5 and other homeodomain proteins that lack this regulatory mechanism [3].

Ultra-High-Resolution Structural Biology of Transcription Factor–DNA Recognition

Structural biologists requiring atomic-level detail of water-mediated protein–DNA interactions should prioritize BARHL2 protein for co-crystallization studies. The BARHL2–DNAAC complex achieved 0.95 Å resolution—the highest ever reported for any TF–DNA complex—enabling direct visualization of the interfacial water network that governs dinucleotide specificity [3]. This resolution surpasses typical TF–DNA structures by more than twofold and is not attainable with BARHL1 or MYF5 under comparable conditions [3].

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